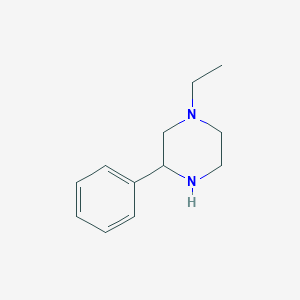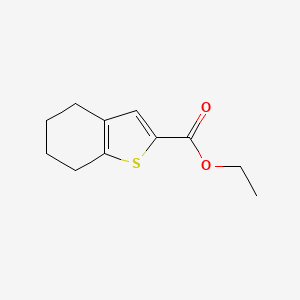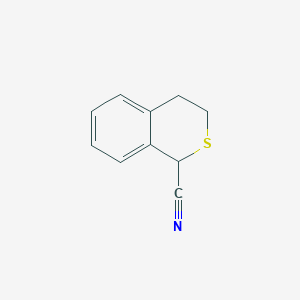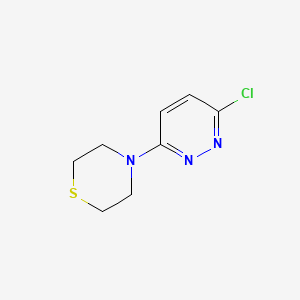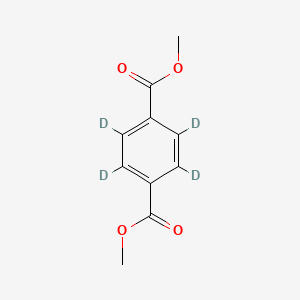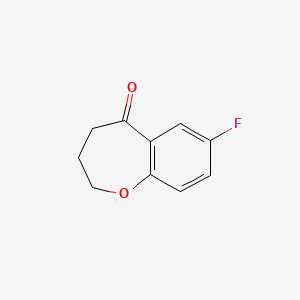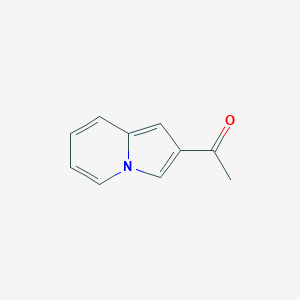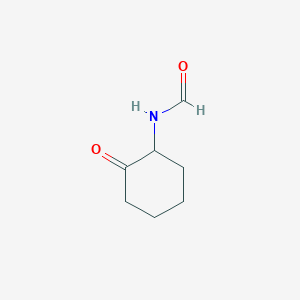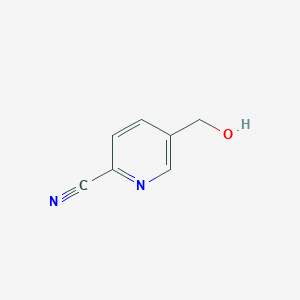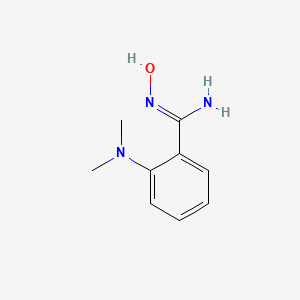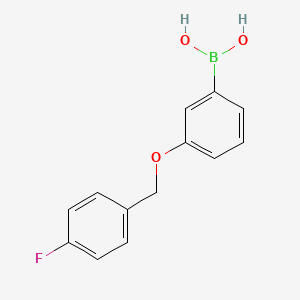
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
描述
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: is an organic compound with the molecular formula C₁₃H₁₂BFO₃ and a molecular weight of 246.04 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis and medicinal chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
作用机制
Target of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, including pharmaceuticals .
Action Environment
The action of this compound, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by various environmental factors. These include the reaction conditions, which are known to be exceptionally mild and functional group tolerant . The stability, preparation, and environmental benignity of the organoboron reagents also play a crucial role .
生化分析
Biochemical Properties
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming reversible covalent bonds with the active site serine residue. The boronic acid group of this compound forms a tetrahedral adduct with the serine hydroxyl group, thereby inhibiting the enzyme’s activity. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell growth and survival, such as p53 and Bcl-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active site residues. This compound also binds to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These binding interactions can lead to changes in the conformation and function of the target biomolecules, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to high temperatures or extreme pH conditions can lead to the hydrolysis of the boronic acid group, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with nuclear proteins and modulate gene expression. Similarly, mitochondrial targeting signals can facilitate the localization of this compound to the mitochondria, affecting mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-fluorobenzyl alcohol with 3-bromophenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The general reaction scheme is as follows:
- The reaction mixture is heated under reflux in a suitable solvent like toluene or dimethylformamide .
- A palladium catalyst, such as palladium(II) acetate , is added to facilitate the coupling reaction.
- The base, typically potassium carbonate , is added to neutralize the reaction mixture.
4-Fluorobenzyl alcohol: is reacted with .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl products.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding boranes or other reduced products.
Common Reagents and Conditions:
Suzuki-Miyaura Reactions: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
科学研究应用
Chemistry: (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its boronic acid group can form reversible covalent bonds with biological targets, making it useful in the design of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
相似化合物的比较
- (4-Fluorobenzyloxy)phenylboronic acid
- (3-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Comparison: (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both a fluorobenzyl group and a boronic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and the ability to form reversible covalent bonds with biological targets. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in both synthetic and medicinal chemistry.
属性
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTWPQWJAKLITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584802 | |
| Record name | {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-03-4 | |
| Record name | B-[3-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



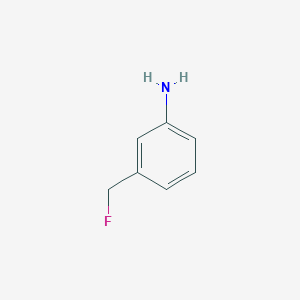
![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)
